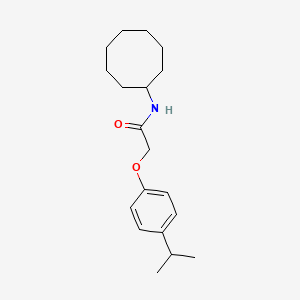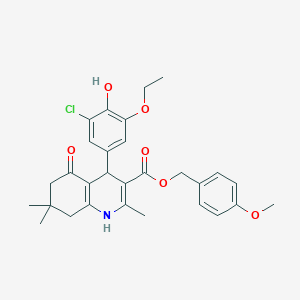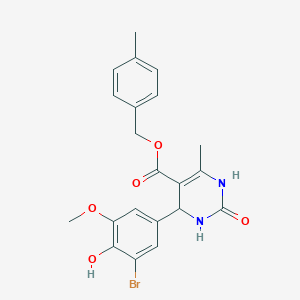![molecular formula C19H26N4O2S B5068781 N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)
N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide is a chemical compound that is commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells and the immune system. TAK-659 is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
BTK is a key signaling molecule in B cells, which are a type of white blood cell that plays a critical role in the immune system. BTK is involved in the activation of several downstream signaling pathways that are important for B cell survival and proliferation. TAK-659 selectively inhibits BTK activity, thereby blocking these downstream signaling pathways and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to induce apoptosis in B cells, inhibit tumor growth, and reduce the production of inflammatory cytokines. TAK-659 has also been shown to have a favorable safety profile in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its selectivity for BTK and its ability to induce apoptosis in B cells. TAK-659 has also been shown to have a favorable safety profile in preclinical models. The limitations of using TAK-659 in lab experiments include its relatively low solubility and its potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for the study of TAK-659. One area of research is the development of more potent and selective BTK inhibitors. Another area of research is the investigation of the combination of TAK-659 with other targeted therapies or immunotherapies for the treatment of cancer and autoimmune diseases. Additionally, the use of TAK-659 in clinical trials for the treatment of cancer and autoimmune diseases is an area of active investigation.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-methyl-1-piperidinecarboxylic acid with 2-bromo-6-nitropyridine to form 6-(4-methyl-1-piperidinyl)-3-pyridazinyl-2-nitrobenzene. This intermediate is then reduced to the corresponding amine and reacted with N-ethyl-2-methyl-5-sulfonylchloroaniline to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied extensively in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that TAK-659 selectively inhibits BTK activity and induces apoptosis (programmed cell death) in B cells. In vivo studies have demonstrated that TAK-659 can inhibit tumor growth in mouse models of lymphoma and leukemia.
Eigenschaften
IUPAC Name |
N-ethyl-2-methyl-5-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-4-20-26(24,25)18-13-16(6-5-15(18)3)17-7-8-19(22-21-17)23-11-9-14(2)10-12-23/h5-8,13-14,20H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVMFRNGNNHMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)N3CCC(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B5068708.png)
![N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)
![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)

![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)

